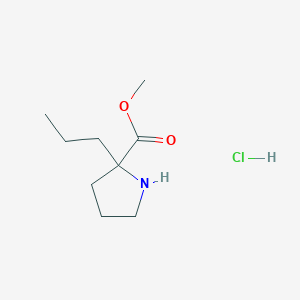![molecular formula C14H11ClN2 B2609858 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-36-1](/img/structure/B2609858.png)
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound with an intriguing structure. It belongs to the imidazopyridine family, which exhibits diverse biological activities. The imidazopyridine scaffold has been explored for its potential in drug discovery, ranging from sedatives to antiviral agents .
Synthesis Analysis
The synthesis of this compound involves intricate steps. One notable method is the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. Interestingly, using tert-butanol as the solvent (instead of methanol) enhances the yield by minimizing competing intermolecular reactions. Additionally, a modified protocol allows the conversion of formamides to isocyanides, leading to the synthesis of imidazo[1,2-a]pyridyl-aminocyclohexanol analogues .
Scientific Research Applications
Synthesis and Chemical Properties
- A study highlighted the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis. These compounds, including structures related to 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine, showed potential in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
- Another study focused on synthesizing pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination, involving structures related to this compound. This method is significant for medicinal chemistry, especially in synthesizing antibiotics like Rifaximin, which contain similar heteroaromatic cores (Masters et al., 2011).
Photochemical Applications
- Research on diarylethene derivatives with imidazo[1,2-a]pyridine rings, including compounds similar to this compound, demonstrated their use in thermally irreversible photochromic systems. These compounds underwent reversible ring-closure reactions by photoirradiation, indicating potential applications in photonic and electronic devices (Nakayama et al., 1991).
Biological Screening
- The synthesis and biological screening of derivatives, including structures akin to this compound, were explored for their antimicrobial activities against various bacteria and fungi. This study indicates the potential use of these compounds in developing new antimicrobial agents (Bhuva et al., 2015).
Conformational Studies and Antiulcer Activity
- Investigations into the conformational characteristics of substituted imidazo[1,2-a]pyridines, related to this compound, and their antiulcer activity were conducted. This study aids in understanding the molecular interactions and pharmacological actions of these compounds (Kaminski et al., 1989).
Catalysis and Organic Synthesis
- A study on the synthesis of imidazo[1,2-a]pyridines using a "water-mediated" hydroamination and silver-catalyzed aminooxygenation process demonstrates the importance of these compounds in catalysis and organic synthesis. The method produced imidazo[1,2-a]pyridine-3-carbaldehydes, indicating the versatility of these structures in various chemical transformations (Mohan et al., 2013).
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKKBHJDHXDGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2609780.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2609786.png)
![Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one](/img/structure/B2609787.png)
![N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2609788.png)


![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2609793.png)


